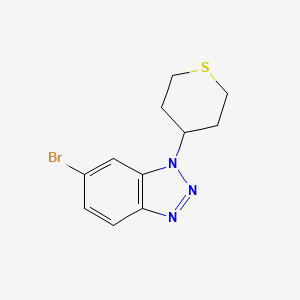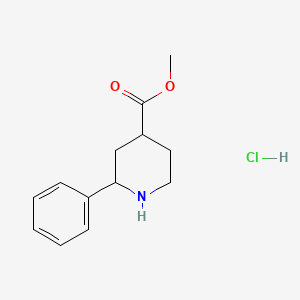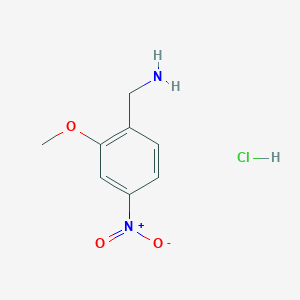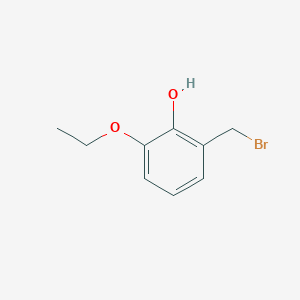![molecular formula C15H12BrNOS B13573816 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile](/img/structure/B13573816.png)
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile is an organic compound that features a brominated methoxyphenyl group attached to a sulfanyl (thioether) linkage, which is further connected to a methylbenzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the 5-position.
Thioether Formation: The brominated product is then reacted with a thiol compound to form the sulfanyl linkage.
Nitrile Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl group can act as a nucleophile, while the brominated methoxyphenyl group can participate in various interactions, including hydrogen bonding and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile
Uniqueness
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile is unique due to the presence of the methyl group on the benzonitrile moiety, which can influence its chemical reactivity and biological activity. The combination of the brominated methoxyphenyl group and the sulfanyl linkage also provides distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H12BrNOS |
|---|---|
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
4-(5-bromo-2-methoxyphenyl)sulfanyl-3-methylbenzonitrile |
InChI |
InChI=1S/C15H12BrNOS/c1-10-7-11(9-17)3-6-14(10)19-15-8-12(16)4-5-13(15)18-2/h3-8H,1-2H3 |
InChI-Schlüssel |
JHEPSQVTNGYOBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C#N)SC2=C(C=CC(=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13573740.png)






![tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)




![1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13573820.png)

